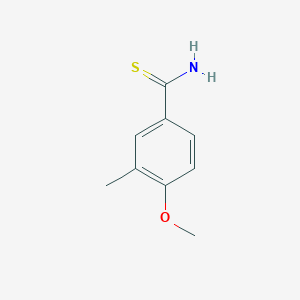
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione is an organic compound with the molecular formula C11H16O2. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione can be achieved through several methods. One common approach involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . Another method includes the exposure of 1-cyclopropylvinyl acetate to high temperatures ranging from 300 to 600°C in the gas phase .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, which can affect biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and other proteins in the body .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclopentanedione: This compound is an isomer of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione and has similar chemical properties.
1,2-Cyclopentanedione: Another isomer with distinct chemical behavior and applications.
Uniqueness
This compound is unique due to its specific cyclopentyl and cyclopropyl groups, which confer distinct chemical and physical properties. These structural features make it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c12-10(8-3-1-2-4-8)7-11(13)9-5-6-9/h8-9H,1-7H2 |
Clave InChI |
KYULDFBFEHOSFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)CC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)


![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)






